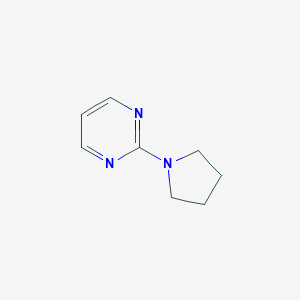

2-(Pyrrolidin-1-yl)pyrimidine

Übersicht

Beschreibung

2-(Pyrrolidin-1-yl)pyrimidine is a compound with the molecular formula C8H11N3 . It is a synthetic intermediate containing nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidines can be achieved by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles . The reaction conditions and synthetic strategies used can vary .Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)pyrimidine is characterized by a five-membered pyrrolidine ring attached to a pyrimidine ring . The InChI key for this compound is PCXCZMYBFGWKKH-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrrolidin-1-yl)pyrimidine are primarily based on the reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles .Physical And Chemical Properties Analysis

The molecular weight of 2-(Pyrrolidin-1-yl)pyrimidine is 149.19 g/mol . It has a topological polar surface area of 29 Ų and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and antagonists can potentially be used in the development of analgesics.

Modulator of Insulin-like Growth Factor 1 Receptor

These compounds can modulate the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulation can have implications in the treatment of growth disorders and certain types of cancer.

Enzyme Inhibition

2-(Pyrrolidin-1-yl)pyrimidine derivatives have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This broad spectrum of enzyme inhibition suggests potential applications in various therapeutic areas.

Antioxidative Properties

These compounds have been described to have antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Properties

2-(Pyrrolidin-1-yl)pyrimidine derivatives have been reported to have antibacterial properties . This suggests potential use in the development of new antibiotics, which is particularly important given the rise of antibiotic-resistant bacteria.

Effects on Cell Cycle

These compounds have been characterized for their effects on the cell cycle . Understanding how these compounds affect the cell cycle could have implications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyrrolidin-1-yl)pyrimidine derivatives are a variety of enzymes and receptors. These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . Additionally, these compounds act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

The interaction of 2-(Pyrrolidin-1-yl)pyrimidine with its targets results in a variety of changes. As antagonists of the vanilloid receptor 1, these compounds prevent the receptor from activating, thereby inhibiting the associated pain pathway . As modulators of the insulin-like growth factor 1 receptor, they can influence metabolic processes .

Biochemical Pathways

The action of 2-(Pyrrolidin-1-yl)pyrimidine affects several biochemical pathways. By inhibiting phosphodiesterase type 5, it can increase the concentration of cyclic guanosine monophosphate (cGMP) in cells, affecting the nitric oxide pathway . Its action on isocitrate dehydrogenase 1 can influence the citric acid cycle .

Pharmacokinetics

The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule, which can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-(Pyrrolidin-1-yl)pyrimidine’s action are diverse due to its multiple targets. For example, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Additionally, its effects on cell cycle have been characterized .

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCZMYBFGWKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

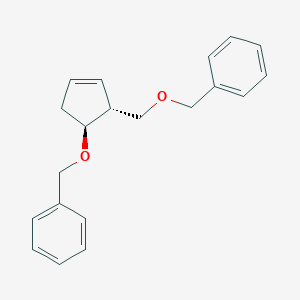

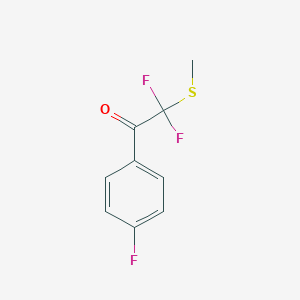

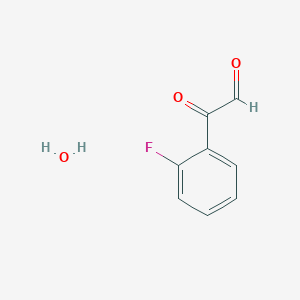

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic route described in the research paper for 2-(pyrrolidin-1-yl)pyrimidines?

A1: The research paper [] outlines a novel synthetic approach to produce 2-(pyrrolidin-1-yl)pyrimidines. This method employs N-(4,4-diethoxybutyl)pyrimidin-2-amine reacting with various (hetero)aromatic C-nucleophiles. This approach is significant because it offers a new route to synthesize these compounds, which may be advantageous for several reasons. While the paper does not delve into specific advantages, exploring novel synthetic routes for important chemical scaffolds like 2-(pyrrolidin-1-yl)pyrimidines can potentially lead to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)